molecular formula C12H23NO B12273824 N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine

N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12273824
M. Wt: 197.32 g/mol
InChI Key: QHBITDUNPLLSQP-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine: is a chemical compound with the molecular formula C12H23NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3-ethoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules .

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .

Medicine: The compound has shown potential as an NMDA receptor antagonist, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets such as NMDA receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Comparison: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine stands out due to its unique ethoxypropyl group, which imparts distinct physicochemical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective. Its potential as an NMDA receptor antagonist also highlights its uniqueness compared to other bicyclic amines .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23NO/c1-2-14-7-3-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3

InChI Key

QHBITDUNPLLSQP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CC2CCC1C2

Origin of Product

United States

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